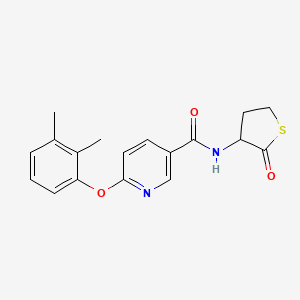
Cyclopropyl(oxan-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(oxan-3-yl)methanamine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a mixture of diastereomers and is commonly used in scientific experiments as a chiral auxiliary reagent. The compound is characterized by the presence of a cyclopropyl group attached to an oxan-3-yl group, which is further connected to a methanamine group.
Métodos De Preparación
The synthesis of Cyclopropyl(oxan-3-yl)methanamine involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with oxan-3-one under controlled conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Análisis De Reacciones Químicas
Cyclopropyl(oxan-3-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropyl(oxan-3-yl)methanol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cyclopropyl(oxan-3-yl)methanamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a chiral auxiliary reagent to facilitate the synthesis of enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and other biologically active molecules.
In biology and medicine, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of potential drug candidates . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(oxan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in the biological activity of the target, resulting in various physiological effects.
The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. the compound’s ability to form stable complexes with proteins and other biomolecules is a key factor in its mechanism of action.
Comparación Con Compuestos Similares
Cyclopropyl(oxan-3-yl)methanamine can be compared with other similar compounds, such as cyclopropylmethylamine and oxan-3-ylmethanamine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Cyclopropylmethylamine: This compound has a cyclopropyl group attached directly to a methanamine group, lacking the oxan-3-yl moiety.
Oxan-3-ylmethanamine: This compound features an oxan-3-yl group attached to a methanamine group but lacks the cyclopropyl group.
The uniqueness of this compound lies in its combination of both cyclopropyl and oxan-3-yl groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
cyclopropyl(oxan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-3-4-7)8-2-1-5-11-6-8/h7-9H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQMXYVACLNHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)
![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)


![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)
![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2509620.png)

